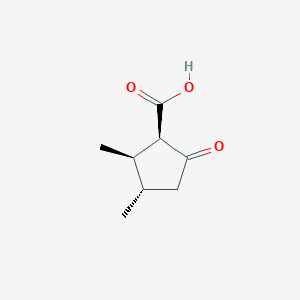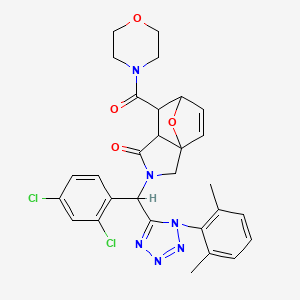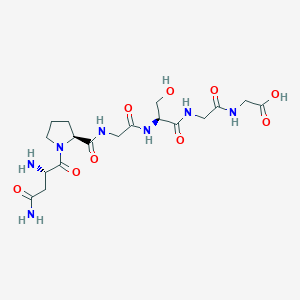![molecular formula C20H21ClN2 B12629767 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine CAS No. 918873-42-4](/img/structure/B12629767.png)
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group attached to a cyclobutyl ring, which is further connected to a dicyclopropylpyridazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridazine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反应分析
Types of Reactions
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Desmethylsibutramine hydrochloride: Shares structural similarities with the cyclobutyl and chlorophenyl groups.
Sibutramine: Another compound with a cyclobutyl group, used in medicinal chemistry.
Uniqueness
6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is unique due to its dicyclopropylpyridazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
918873-42-4 |
|---|---|
分子式 |
C20H21ClN2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
6-[1-(4-chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine |
InChI |
InChI=1S/C20H21ClN2/c21-16-8-6-15(7-9-16)20(10-1-11-20)18-12-17(13-2-3-13)19(23-22-18)14-4-5-14/h6-9,12-14H,1-5,10-11H2 |
InChI 键 |
JEUYHKHUYDVGDC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NN=C(C(=C3)C4CC4)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)
![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)

